

Comparative In Vivo Efficacy of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide Analogs

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1356517

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of **1,3-dimethyl-1H-pyrazole-4-sulfonamide** analogs, focusing on their therapeutic potential in inflammation and oncology. The data presented is compiled from various preclinical studies to facilitate a comparative analysis of their pharmacological activities.

Anti-Inflammatory Activity: Targeting the COX-2 Pathway

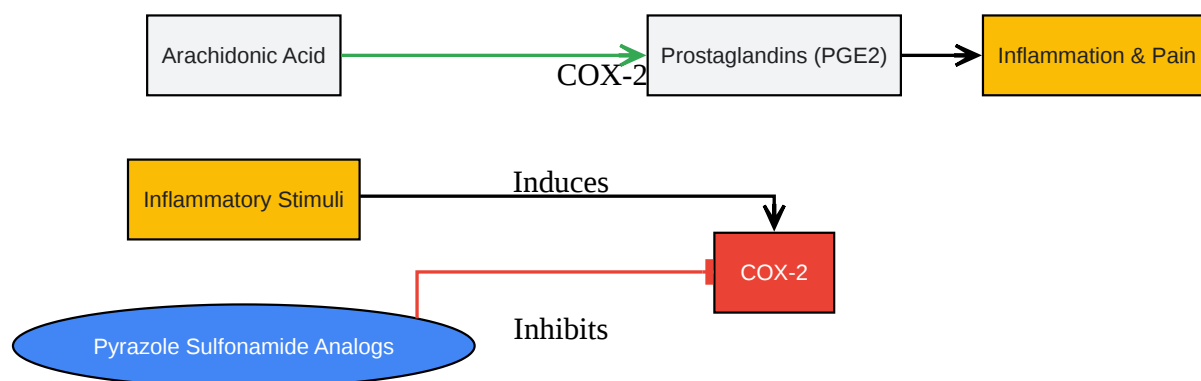
A significant number of **1,3-dimethyl-1H-pyrazole-4-sulfonamide** analogs have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory effects of novel compounds.

In Vivo Efficacy Data: Carrageenan-Induced Paw Edema in Rats

Compound/Analog	Dose (mg/kg)	Route of Administration	Time Point (hours)	Paw Edema Inhibition (%)	Reference Compound	Reference Inhibition (%)
Celecoxib	10	p.o.	4	21	Indomethacin (10 mg/kg)	31
Celecoxib	30	i.p.	4	Significant reduction	-	-
Analog 1 (Generic Celecoxib Analog)	Not Specified	Not Specified	Not Specified	12.25	Indomethacin	7.47
Analog 6 (Generic Celecoxib Analog)	Not Specified	Not Specified	Not Specified	12.96	Indomethacin	7.47
Analog 11b (Generic Celecoxib Analog)	Not Specified	Not Specified	Not Specified	12.97	Indomethacin	7.47
Compound 13i (2-pyrazoline derivative)	Not Specified	Not Specified	Not Specified	Close to Celecoxib	Celecoxib	Not Specified

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory effects of these pyrazole sulfonamide analogs are largely attributed to their selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.^{[1][2]} By blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.



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COX-2 Signaling Pathway in Inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the key steps for assessing the in vivo anti-inflammatory activity of **1,3-dimethyl-1H-pyrazole-4-sulfonamide** analogs.

1. Animals:

- Male Wistar rats (180-200 g) are used.
- Animals are housed under standard laboratory conditions with free access to food and water.

2. Compound Administration:

- Test compounds (analogues) and a reference drug (e.g., Celecoxib, Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
- A control group receives the vehicle used to dissolve the compounds.

3. Induction of Inflammation:

- One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

- Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

5. Data Analysis:

- The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = $[1 - (\Delta V_{\text{treated}} / \Delta V_{\text{control}})] \times 100$ Where ΔV is the change in paw volume.

Anticancer Activity: Targeting the FGFR Signaling Pathway

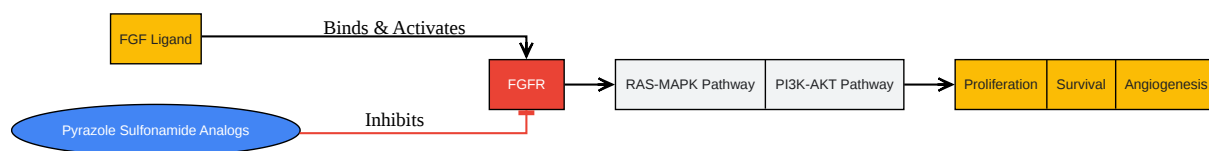
Several pyrazole sulfonamide derivatives have demonstrated potent anticancer activity by inhibiting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.^[3] Dysregulation of this pathway is implicated in various cancers. The in vivo efficacy of these compounds is often evaluated in xenograft models.

In Vivo Efficacy Data: Human Tumor Xenograft Models in Mice

Compound/ Analog	Cancer Cell Line	Mouse Model	Dose (mg/kg)	Route of Administration	Tumor Growth Inhibition (TGI) (%)
PD173074 (FGFR inhibitor)	RT112 (Bladder Cancer)	Subcutaneous Xenograft	Not Specified	Not Specified	Significant delay in tumor growth
Lucitanib (FGFR/VEGF R inhibitor)	SNU16 (Gastric Cancer, FGFR2 amplified)	Xenograft	10	PO, QD	Dose- dependent inhibition
Lucitanib (FGFR/VEGF R inhibitor)	MNK45 (Gastric Cancer, FGFR2 non- amplified)	Xenograft	10	PO, QD	Dose- dependent inhibition
AZD4547 (FGFR inhibitor)	FGFR3- TACC3 glioma	Xenograft	Not Specified	Oral	Prolonged survival

Signaling Pathway: FGFR in Cancer

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[4][5] Aberrant activation of this pathway can drive tumor growth. Pyrazole sulfonamide analogs that inhibit FGFRs can block these downstream signaling events.



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FGFR Signaling Pathway in Cancer.

Experimental Protocol: Human Tumor Xenograft Model in Mice

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of **1,3-dimethyl-1H-pyrazole-4-sulfonamide** analogs.

1. Cell Lines and Animals:

- Human cancer cell lines with known FGFR status (e.g., amplified, mutated, or wild-type) are used.
- Immunocompromised mice (e.g., nude or SCID) are used as hosts.

2. Tumor Implantation:

- Cancer cells are harvested, and a specific number of viable cells (e.g., 5×10^6) are injected subcutaneously into the flank of each mouse.

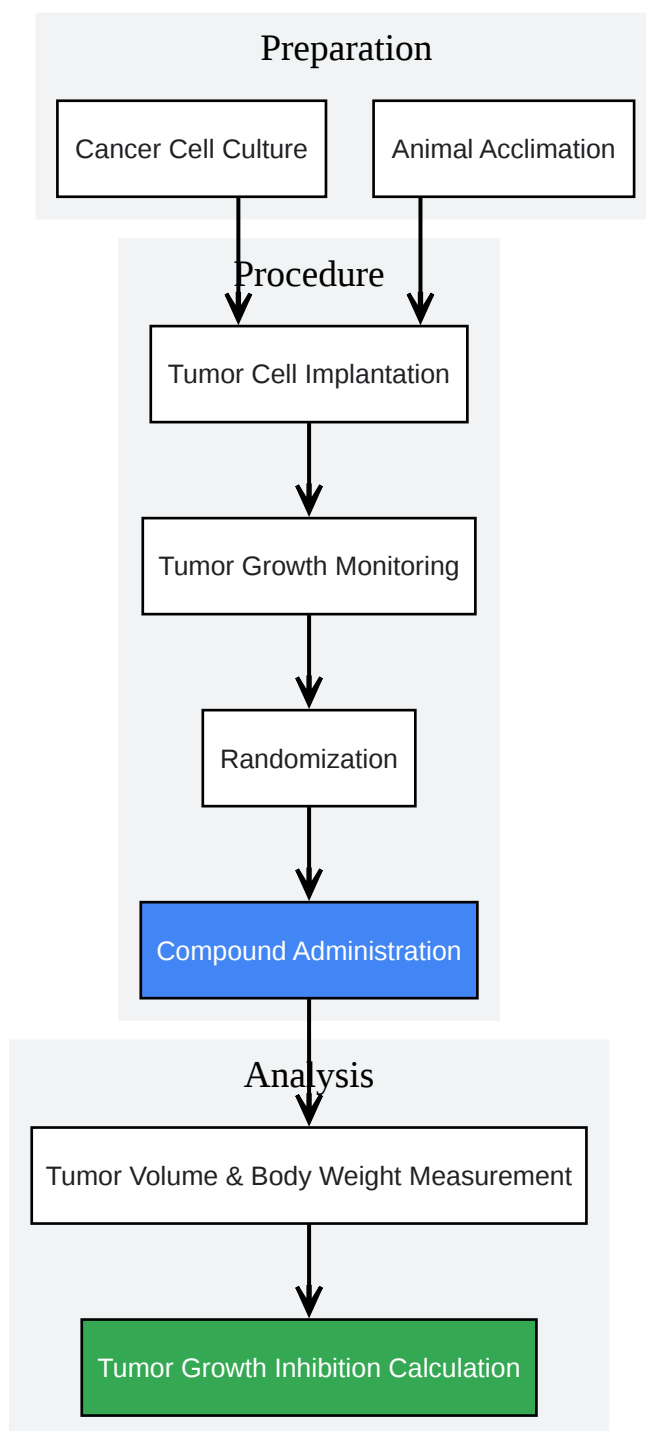
3. Tumor Growth Monitoring and Treatment:

- Tumor volume is measured regularly with calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- The test compound is administered at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

4. Efficacy Evaluation:

- Tumor volumes and body weights are monitored throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

5. Experimental Workflow:



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Experimental Workflow for Xenograft Studies.

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